Diatrizoic acid dihydrate

Catalog No.
S525884
CAS No.
50978-11-5
M.F
C11H13I3N2O6
M. Wt
649.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diatrizoic acid dihydrate

CAS Number

50978-11-5

Product Name

Diatrizoic acid dihydrate

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate

Molecular Formula

C11H13I3N2O6

Molecular Weight

649.94 g/mol

InChI

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2

InChI Key

JHQKUXXJPHSPOL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O

Solubility

VERY SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN DIMETHYLFORMAMIDE, ALKALI HYDROXIDE SOLUTIONS
In water, 5.0X10+5 mg/L at 25 °C
1.07e-01 g/L

Synonyms

Diatrizoic Acid Dihydrate; Amidotrizoic Acid Dihydrate;

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O

Description

The exact mass of the compound Diatrizoic acid dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmaceutical Research and Development

Diatrizoic acid dihydrate serves as a pharmaceutical secondary standard []. Due to its high purity and consistent quality, it plays a vital role in drug development and testing []. Researchers utilize it to:

  • Calibrate analytical instruments: This ensures the accuracy of measurements taken during drug development [].
  • Validate analytical methods: Diatrizoic acid dihydrate helps verify the effectiveness of methods used to analyze new drugs and their byproducts [].
  • Compare the quality of drug formulations: Researchers can compare the consistency of different batches of a drug using diatrizoic acid dihydrate as a reference point [].

Studying Biological Interactions

The unique properties of diatrizoic acid dihydrate make it a useful tool for studying biological interactions. Researchers employ it to:

  • Investigate protein binding: Diatrizoic acid dihydrate can be used to assess how strongly certain proteins bind to other molecules []. This information is valuable in understanding drug interactions and designing targeted therapies.

Diatrizoic acid dihydrate, also known as 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate, is a chemical compound primarily utilized as a radiocontrast agent in medical imaging. It is characterized by its high iodine content, which enhances the contrast of images during X-ray and computed tomography (CT) scans. The chemical formula for diatrizoic acid dihydrate is C₁₁H₁₃I₃N₂O₆, and it has a molar mass of approximately 649.946 g/mol .

This compound is commonly administered in various forms, including diatrizoate sodium and diatrizoate meglumine, to facilitate imaging of the gastrointestinal tract, urinary system, and blood vessels. Its high osmolality contributes to its effectiveness as a contrast medium .

Diatrizoic acid dihydrate does not have a direct biological function. Its role lies in enhancing the contrast between different tissues during X-ray imaging. When injected into the body, it accumulates in specific tissues depending on the type of X-ray contrast medium used. The iodine atoms in diatrizoic acid dihydrate absorb X-rays more effectively than surrounding tissues, creating a clearer image on the X-ray film [].

Relevant to its function as a contrast agent:

  • Hydrolysis: In aqueous solutions, diatrizoic acid may undergo hydrolysis, leading to the formation of its constituent ions.
  • Decomposition: Upon exposure to light or heat, diatrizoic acid can decompose, which may reduce its efficacy as a contrast medium.
  • Ion Exchange: The compound's ionic nature allows it to participate in ion exchange reactions in biological systems, influencing osmotic pressure and fluid distribution.

These reactions are crucial for understanding the compound's behavior in physiological environments and its interactions with biological tissues.

Diatrizoic acid dihydrate exhibits several biological activities that are significant in medical applications:

  • Radiocontrast Properties: Its high iodine content allows for enhanced visibility of anatomical structures during imaging procedures.
  • Osmotic Effects: Diatrizoic acid has osmotic properties that can draw water into the intestines, which is beneficial in certain medical conditions such as intestinal obstruction caused by parasites like Ascaris lumbricoides.
  • Side Effects: Common side effects include gastrointestinal disturbances (vomiting and diarrhea), allergic reactions, and potential renal complications. It is contraindicated in individuals with known iodine allergies .

The synthesis of diatrizoic acid dihydrate involves several steps:

  • Formation of Iodinated Benzene Derivatives: Starting materials typically include iodinated benzoic acids that undergo acylation reactions.
  • Acetamide Formation: The introduction of acetamide groups through amination reactions leads to the formation of the triiodobenzoic structure.
  • Crystallization: The final product is crystallized from aqueous solutions to obtain the dihydrate form.

These synthetic routes ensure the purity and efficacy of the compound for medical applications.

Diatrizoic acid dihydrate is primarily used in:

  • Medical Imaging: As a contrast agent for X-ray imaging and CT scans to visualize various organs such as the liver, kidneys, and gastrointestinal tract.
  • Gastrointestinal Studies: It serves as an alternative to barium sulfate for patients who are allergic to barium or when barium might leak into the abdominal cavity .
  • Fluid Shifting: In cases of intestinal obstruction due to parasitic infections, it helps relieve symptoms by promoting fluid movement in the bowel.

Research on diatrizoic acid dihydrate has focused on its interactions with various biological systems:

  • Pharmacokinetics: Studies indicate that it is minimally absorbed from the gastrointestinal tract and primarily excreted via urine.
  • Tissue Interaction: Its high osmolality can lead to dehydration in susceptible populations (e.g., infants), necessitating careful monitoring during administration.
  • Allergic Reactions: Clinical studies have highlighted potential systemic reactions following administration, underscoring the need for screening patients for iodine allergies .

Diatrizoic acid dihydrate shares similarities with other iodinated contrast agents but has unique properties that distinguish it:

Compound NameChemical FormulaUnique Features
Diatrizoic AcidC₁₁H₉I₃N₂O₄Anhydrous form used similarly but lacks hydration.
IohexolC₁₈H₂₃I₃N₂O₇Non-ionic contrast agent with lower osmolality.
IopamidolC₁₈H₂₃I₃N₂O₇Non-ionic; often preferred due to reduced side effects.
IothalamateC₁₂H₁₅I₂N₂O₄Ionic agent; used similarly but with different side effects profile.

Diatrizoic acid dihydrate's unique combination of high iodine content and specific applications in gastrointestinal imaging makes it particularly valuable in clinical settings where other agents may not be suitable .

Industrial Synthesis from 3,5-Diaminobenzoic Acid Precursors

The industrial synthesis of diatrizoic acid dihydrate represents a sophisticated multi-step process that has evolved significantly since its initial development in the 1950s. The modern manufacturing approach predominantly utilizes 3,5-diaminobenzoic acid as the primary precursor, a strategic choice that offers superior control over reaction pathways and product quality compared to earlier methods that employed 3,5-dinitrobenzoic acid [1] [2].

The contemporary synthesis pathway involves three critical stages: iodination of the aromatic ring, acetylation of the amino groups, and hydration to form the stable dihydrate. The iodination step represents the most technically challenging aspect of the process, requiring precise control of reaction conditions to achieve the desired tri-iodination pattern while minimizing formation of undesired isomers [2] .

In the primary iodination reaction, 3,5-diaminobenzoic acid undergoes electrophilic aromatic substitution using a combination of potassium iodide, hydrogen peroxide, and sulfuric acid as the iodinating system [2]. The reaction proceeds through the formation of an in-situ iodinating species, typically hypoiodous acid or molecular iodine activated by the acidic medium. The reaction conditions typically involve maintaining the temperature at 30-55°C with controlled addition of the oxidizing agent to prevent over-oxidation of the amino groups [2].

The stoichiometry of the iodination reaction requires careful optimization to achieve complete tri-iodination while minimizing side reactions. Research has demonstrated that using 180 grams of potassium iodide per 50 grams of 3,5-diaminobenzoic acid, combined with 119.2 grams of 30% hydrogen peroxide, provides optimal conversion rates [2]. The reaction mixture is maintained at 55°C for three hours following the completion of reagent addition, ensuring complete conversion of the starting material.

Following iodination, the intermediate 3,5-diamino-2,4,6-triiodobenzoic acid undergoes acetylation to form the final diatrizoic acid structure. This acetylation reaction employs acetic anhydride as the acetylating agent, often in the presence of a catalyst such as 4-dimethylaminopyridine or sulfuric acid [1]. The acetylation proceeds via nucleophilic attack of the amino groups on the electrophilic carbonyl carbon of acetic anhydride, forming stable amide bonds that are resistant to hydrolysis under physiological conditions.

The acetylation reaction mechanism involves initial protonation of the acetic anhydride by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. The amino groups then attack this activated carbonyl, forming a tetrahedral intermediate that subsequently eliminates acetate to yield the final acetamido groups [4]. This mechanism ensures high selectivity for N-acetylation over potential O-acetylation of the carboxylic acid group.

Recent developments in industrial synthesis have introduced continuous flow processing methods that offer significant advantages over traditional batch processes [1]. These continuous processes utilize precisely controlled residence times and temperature profiles to optimize reaction kinetics and product quality. The continuous flow approach has demonstrated yields of 92-98% with purities exceeding 99.2%, representing substantial improvements over conventional batch methods [1].

Advanced synthetic approaches have also incorporated green chemistry principles, utilizing silver triflimide-catalyzed iodination with N-iodosuccinimide as an alternative to traditional iodination methods [5]. This approach offers improved selectivity and reduced environmental impact while maintaining high product quality standards. The silver-catalyzed method operates under milder conditions and produces fewer toxic byproducts compared to conventional oxidative iodination procedures.

Manufacturing Process Comparison
Synthesis RouteStarting MaterialKey ReagentsYield (%)Purity (%)Reaction Time (hours)
Traditional Larsen Method (1956)3,5-Dinitrobenzoic acidH2/Pd reduction, I2/HIO3, Ac2O65-7595-9724-48
Solid-Phase Load Method3,5-Diaminobenzoic acidHydroxymethyl resin, Ac2O, TFA85-9298-9912-18
High-Purity Process (2016)3,5-Diaminobenzoic acidH2SO4, KI, H2O2, Ac2O88-9499+8-12
Green Chemistry Approach3,5-Diaminobenzoic acidNIS/AgNTf2, Ac2O90-9698-99.52-4
Continuous Flow Process3,5-Diaminobenzoic acidI2/KI, Ac2O, controlled flow92-9899.2-99.81-3

Crystallization Conditions for Hydrate Stabilization

The formation and stabilization of diatrizoic acid dihydrate represents a complex crystallization process that requires precise control of environmental conditions to achieve the desired hydrate form. The dihydrate represents the thermodynamically stable form under standard pharmaceutical storage conditions, incorporating two water molecules per molecule of diatrizoic acid in a well-defined crystal lattice structure [6] [7].

The crystallization process for hydrate formation is fundamentally governed by the principles of water activity and relative humidity control. Research has established that the stable dihydrate form is maintained within a relative humidity range of 45-75% at temperatures between 15-35°C [7] [8]. Outside these conditions, the compound may transform to other hydrate forms or undergo dehydration to the anhydrous form.

The mechanism of hydrate formation involves the incorporation of water molecules into specific sites within the crystal lattice through hydrogen bonding interactions. The water molecules in diatrizoic acid dihydrate form a structured network that stabilizes the overall crystal structure while maintaining the pharmaceutical properties of the compound [8]. This hydration pattern is classified as a stoichiometric hydrate, where the water content remains constant under appropriate storage conditions.

Controlled crystallization studies have revealed that the formation of the dihydrate can be induced through careful manipulation of the crystallization environment. The process typically involves dissolving anhydrous diatrizoic acid in a suitable solvent system, followed by controlled evaporation under specific humidity conditions [7]. Water-miscible solvents such as methanol or ethanol-water mixtures are commonly employed, with the water content of the solvent system playing a crucial role in determining the final hydrate form.

The kinetics of hydrate formation demonstrate temperature-dependent behavior, with lower temperatures generally favoring hydrate formation due to increased water solubility in the crystal lattice. However, extremely low temperatures may result in the formation of higher hydrates, such as the tetrahydrate or octahydrate forms, which are less stable under normal storage conditions [7]. The tetrahydrate form is observed at relative humidities of 75-85% and temperatures of 10-25°C, while the octahydrate requires very high humidity conditions (85-95%) and cool temperatures (5-15°C).

Nucleation control represents a critical aspect of hydrate crystallization, as uncontrolled nucleation can lead to the formation of multiple hydrate forms or mixed phases. Seeded crystallization techniques are often employed to ensure consistent formation of the desired dihydrate form [9]. The seed crystals provide nucleation sites that direct the crystallization process toward the target hydrate structure while minimizing the formation of undesired polymorphs.

The role of impurities in hydrate formation cannot be overlooked, as trace amounts of organic or inorganic impurities can significantly influence the crystallization behavior. Impurities may act as nucleation inhibitors or promoters, altering the thermodynamic stability of different hydrate forms [8]. Therefore, high-purity starting materials are essential for consistent hydrate formation.

Process analytical technology has been increasingly employed to monitor hydrate formation in real-time during industrial crystallization processes. Techniques such as near-infrared spectroscopy, Raman spectroscopy, and X-ray powder diffraction provide continuous monitoring of the crystallization process, enabling immediate detection of phase transitions or the formation of undesired polymorphs [8].

Crystallization Conditions for Hydrate Formation
Hydrate FormWater Content (mol equiv.)Relative Humidity (%)Temperature Range (°C)Stability ConditionsTypical Storage
Dihydrate (stable)2.045-7515-35Room temperature, controlled RHStandard pharmaceutical storage
Monohydrate1.025-4520-40Dry conditions, elevated tempDesiccated containers
Tetrahydrate4.075-8510-25High humidity, cool tempHumidity-controlled chambers
Octahydrate8.085-955-15Very high humidity, cool tempRefrigerated, high RH
Anhydrous0<2525-60Low humidity, heatedHeated, dry storage

Purification Techniques for Pharmaceutical-Grade Material

The purification of diatrizoic acid dihydrate to pharmaceutical-grade standards requires sophisticated separation techniques that can effectively remove impurities while maintaining the integrity of the desired compound. The purification process must address multiple categories of impurities, including unreacted starting materials, side products from the synthesis, inorganic salts, and trace organic solvents [10] [11].

Recrystallization represents the primary purification method employed in industrial settings, offering the advantage of simultaneous purification and crystal form control. The selection of appropriate solvent systems is crucial for achieving optimal purification results while maintaining the desired hydrate form [12]. Water-based recrystallization systems are commonly employed, taking advantage of the moderate solubility of diatrizoic acid in hot water and its decreased solubility upon cooling.

The hot water recrystallization process typically involves dissolving crude diatrizoic acid in water at temperatures between 85-95°C, followed by filtration to remove insoluble impurities [10]. The filtered solution is then allowed to cool slowly under controlled conditions, promoting the formation of high-quality crystals. This process achieves recovery yields of 75-85% with final purities of 98.5-99.2%, representing a significant improvement over the starting material quality.

Alternative solvent systems, including methanol and ethanol-water mixtures, have been investigated for specialized purification applications [12]. Methanol recrystallization operates at lower temperatures (65-75°C) and often provides higher purity products (99.0-99.5%) due to the improved solubility characteristics of impurities in the alcoholic medium. The ethanol-water system (70:30 ratio) offers a compromise between purification efficiency and environmental considerations, achieving purities of 99.2-99.7% with recovery yields of 82-90%.

Sodium salt precipitation represents an innovative purification approach that exploits the amphoteric nature of diatrizoic acid [10]. The process involves dissolving the crude acid in sodium hydroxide solution to form the sodium salt, which exhibits different solubility characteristics compared to the free acid. Subsequent acidification with hydrochloric acid precipitates the purified free acid, achieving exceptional purities of 99.5-99.8% with high recovery yields of 85-92%. This method is particularly effective for removing ionic impurities and unreacted starting materials.

Activated carbon treatment serves as a complementary purification technique, particularly effective for removing colored impurities and trace organic contaminants [13]. The process involves treating an aqueous solution of diatrizoic acid with activated carbon at temperatures of 60-70°C, followed by filtration to remove the carbon and adsorbed impurities. While this method may result in slightly lower recovery yields (70-80%), it significantly improves the color and overall appearance of the final product.

Column chromatography represents the most sophisticated purification technique, capable of achieving the highest purity levels (99.8-99.9%) through selective separation of closely related impurities [13]. Silica gel chromatography with carefully optimized mobile phases can separate structural isomers and other closely related compounds that are difficult to remove by crystallization methods. However, the extended processing time (24-48 hours) and lower recovery yields (65-75%) limit its application to high-value pharmaceutical preparations.

The development of continuous purification processes has emerged as a significant advancement in pharmaceutical manufacturing. These systems integrate multiple purification steps in a continuous flow configuration, reducing processing time and improving consistency [14]. Continuous crystallization systems can maintain precise control over supersaturation and nucleation, resulting in more uniform crystal size distribution and improved purity.

Quality control during purification requires comprehensive analytical testing to ensure compliance with pharmaceutical standards. High-performance liquid chromatography serves as the primary analytical method for determining purity levels and identifying specific impurities [11]. The method must be validated to detect impurities at levels below acceptable limits, typically requiring sensitivity at the parts-per-million level for pharmaceutical applications.

Purification Methods Comparison
Purification MethodSolvent SystemTemperature (°C)Recovery Yield (%)Final Purity (%)Processing Time (hours)
Recrystallization from waterWater (hot dissolution)85-9575-8598.5-99.212-16
Recrystallization from methanolMethanol (reflux)65-7580-8899.0-99.58-12
Recrystallization from ethanol-waterEthanol-water (70:30)70-8082-9099.2-99.710-14
Sodium salt precipitationNaOH solution → HCl precipitation20-2585-9299.5-99.84-6
Activated carbon treatmentAqueous solution + activated carbon60-7070-8098.0-99.06-8
Column chromatographySilica gel, various eluentsRoom temperature65-7599.8-99.924-48

Scale-Up Challenges in Iodinated Contrast Agent Production

The scale-up of diatrizoic acid dihydrate production from laboratory to industrial scale presents numerous technical challenges that require sophisticated engineering solutions and process optimization strategies. The complexity of these challenges is amplified by the stringent quality requirements for pharmaceutical contrast agents and the inherent difficulties associated with iodinated aromatic compounds [15] [16] [17].

Heat transfer represents one of the most critical challenges in scale-up operations, as the highly exothermic nature of the iodination reaction can lead to temperature excursions that compromise product quality and safety [18]. Laboratory-scale reactions benefit from rapid heat dissipation due to high surface-to-volume ratios, but industrial-scale reactors may experience heat accumulation and the formation of localized hot spots. These temperature non-uniformities can promote side reactions, degradation of the desired product, and formation of impurities that are difficult to remove during purification.

The mitigation of heat transfer challenges requires the implementation of enhanced heat exchange systems, including external heat exchangers, internal cooling coils, and advanced temperature monitoring systems [17] [18]. Industrial reactors must maintain temperature uniformity within ±2°C to ensure consistent product quality. Computational fluid dynamics modeling is increasingly employed to optimize reactor design and predict temperature distribution patterns under various operating conditions.

Mass transfer limitations present another significant challenge during scale-up, as the efficiency of reagent mixing and contact directly impacts reaction rates and selectivity [18]. The iodination reaction requires intimate contact between the aqueous iodinating solution and the organic substrate, necessitating efficient mixing to maintain the required interfacial area. Poor mass transfer can result in incomplete conversion, formation of undesired by-products, and increased variability in product quality.

Industrial-scale mixing systems must be designed to provide adequate power input per unit volume while avoiding excessive shear forces that could damage sensitive intermediates [19]. Multiple impeller configurations and optimized baffle designs are commonly employed to achieve the required mixing efficiency. The scale-up of mixing systems follows established correlations that relate power input, tip speed, and Reynolds numbers to ensure equivalent mixing performance across different scales.

Crystallization control represents a particularly challenging aspect of scale-up, as the formation of the desired dihydrate form requires precise control of supersaturation, nucleation, and crystal growth kinetics [9] [14]. Laboratory-scale crystallization benefits from rapid equilibration and easy observation of crystal formation, but industrial-scale operations may experience uncontrolled nucleation, non-uniform crystal size distribution, and formation of undesired polymorphs.

The implementation of seeded crystallization protocols is essential for consistent crystal form control at industrial scale [9]. The seed crystal preparation, storage, and addition procedures must be rigorously controlled to ensure reproducible results. Advanced process analytical technology, including in-line particle size analyzers and crystallographic monitoring systems, provides real-time feedback for crystallization control.

Quality control challenges are amplified during scale-up due to the increased complexity of sampling representative material from large-scale operations [13] [19]. The development of multiple sampling points throughout the process, coupled with online analytical systems, is essential for maintaining product quality. Statistical process control methods must be implemented to monitor key quality attributes and detect deviations before they impact the final product.

Process monitoring represents a critical success factor for large-scale operations, as direct visual observation of the reaction progress becomes impossible in closed industrial reactors [17] [19]. The implementation of process analytical technology, including near-infrared spectroscopy, Raman spectroscopy, and online chromatography, enables real-time monitoring of reaction progress and product quality.

Equipment design considerations for scale-up extend beyond simple geometric scaling, requiring careful consideration of materials of construction, corrosion resistance, and mechanical design factors [19]. The highly corrosive nature of the iodination reaction medium necessitates the use of specialized materials such as glass-lined steel or high-grade stainless steel alloys. The reactor design must also accommodate the volume expansion that occurs during the reaction and subsequent processing steps.

Safety considerations become increasingly important at industrial scale due to the larger quantities of reactive materials and the potential for more severe consequences in the event of process upsets [15] [18]. The development of comprehensive safety protocols, including emergency shutdown procedures, containment systems, and personnel protection measures, is essential for safe industrial operation.

The recent global shortage of iodinated contrast media has highlighted the vulnerability of supply chains that depend on single production facilities [15] [16]. This experience has emphasized the importance of production diversification and the development of robust manufacturing processes that can maintain consistent supply even under challenging conditions.

Scale-Up Challenges and Solutions
Challenge CategoryLaboratory Scale IssueIndustrial Scale ChallengeMitigation StrategyCritical Success Factor
Heat TransferRapid heat dissipationHeat accumulation, hot spotsEnhanced heat exchangers, temperature monitoringTemperature uniformity ±2°C
Mass TransferHigh surface-to-volume ratioLower surface-to-volume ratioImproved reactor design, extended residence timeResidence time distribution control
Mixing EfficiencyEfficient small-scale mixingInadequate mixing zonesMultiple impellers, computational fluid dynamicsPower input per unit volume scaling
Crystallization ControlEasy nucleation controlUncontrolled nucleationSeeded crystallization, controlled supersaturationSupersaturation ratio control
Quality ControlSimple samplingRepresentative sampling difficultMultiple sampling points, online analyticsStatistical process control
Process MonitoringDirect observation possibleLimited process visibilityProcess analytical technology implementationReal-time monitoring systems
Equipment DesignStandard glasswareCustom reactor design neededPilot plant studies, scale-down modelsGeometric similarity maintenance
Safety ConsiderationsLower risk exposureHigher safety risksComprehensive safety protocols, containment systemsRisk assessment protocols

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

WHITE POWDER
Crystals from dilute dimethylformide
Crystals from ethanol (aqueous)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

649.7908 g/mol

Monoisotopic Mass

649.7908 g/mol

Heavy Atom Count

22

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of nitrogen and iodine/.

Appearance

Solid powder

Melting Point

250
> 300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

408463F217

Drug Indication

Used, alone or in combination, for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography. It can be used for imaging the gastrointestinal tract in patients allergic to barium.

Therapeutic Uses

Contrast Media
Osmotic agent; the osmotic effect of diatrizoate sodium, and diatrizoate meglumine and diatrizoate sodium combination solutions draws fluid into the intestine, thus helping to dislodge the meconium impaction. /Diatrizoates/
Diagnostic aid, radiopaque; organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.
Diagnostic aid (radiopaque medium). /Meglumine Diatrizoate/
For more Therapeutic Uses (Complete) data for DIATRIZOATE (24 total), please visit the HSDB record page.

Mechanism of Action

Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space.
Radiocontrast medium induced nephrotoxicity is a major clinical problem. There is considerable interest in reducing the incidence of acute renal failure due to the use of radiocontrast media (RCM). Reduction of renal blood flow and direct toxic effect on renal tubular epithelial cells have been postulated as major causes of RCM nephropathy. Understanding the molecular mechanisms by which RCM cause cell damage may allow the development of pharmacological therapy to prevent their nephrotoxicity. In this work we have investigated the signaling pathways that may be affected by RCM. The incubation of human renal tubular proximal cells with sodium diatrizoate, iopromide and iomeprol caused a marked dephosphorylation of the kinase Akt on Ser473 within 5min of incubation. RCM also caused a decrease in cell viability, which was substantially alleviated by transfecting the cells with a constitutively active form of Akt. Further downstream targets of Akt, including the Forkhead family of transcription factors FKHR and FKHRL1, were also dephosphorylated by RCM at Thr24 and Thr32, respectively. The P70S6 kinase was also dephosphorylated at Thr389 and Ser371 by RCM. However there was a more dramatic decrease in phosphorylation of the phosphorylated form of mammalian target of rapamycin (mTOR) and of the extracellular-signal regulated kinases (ERK) 1/2 caused by sodium diatrizoate than by iopromide. These results demonstrate the effect of RCM on some intracellular signaling pathways that may allow understanding of the mechanism of their toxicity and may allow the development of strategies to overcome their adverse effects.

Other CAS

50978-11-5

Absorption Distribution and Excretion

However, it is not metabolized but excreted unchanged in the urine, each diatrizoate molecule remaining "obligated" to its sodium moiety. The liver and small intestine provide the major alternate route of excretion for diatrizoate. Injectable radiopaque diagnostic agents are excreted unchanged in human milk. Saliva is a minor secretory pathway for injectable radiopaque diagnostic agents.
Diatrizoate meglumine is excreted in breast milk following intravascular administration.
Diatrizoate sodium is very poorly absorbed from the GI tract. In some patients, especially infants and patients with engorgement of the intestinal mucosa, small amounts of the drug may be absorbed from the GI tract and occasionally produce partial visualization of the urinary tract. Following intravesical instillation of diatrizoate sodium, only small amounts of the drug are absorbed into blood through the bladder. Some absorption of diatrizoate sodium into blood may also occur through serous membranes such as the peritoneum or pleura. The drug is rapidly absorbed after IM or subcutaneous injection.
Diatrizoate sodium is rapidly distributed throughout extracellular fluid following intravascular administration. Less than 5% of the drug appears to be bound to plasma proteins.
Diatrizoates, when administered intravenously, cross the placenta and are evenly distributed in fetal tissues. Intra-amniotic injection of diatrizoates has been reported to suppress the fetal thyroid gland.
For more Absorption, Distribution and Excretion (Complete) data for DIATRIZOATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic behavior of 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,5-diamino-2,4,6 -triiodobenzoate was examined. Drug retention in rabbits was monitored with a gamma camera. Diatrizoate was partially deacetylated by liver microsomes to 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,4-diamino-2,4,6-triiodobenzoate. The rabbit converted some of 3,5-diamino-2,4,6-trioodobenzoate to a urinary metabolite which was similar to that formed by liver microsomes.

Associated Chemicals

Diatrizoate Meglumine; 131-49-7
Meglumine diatrizoate mixture with sodium diatrizoate; 8064-12-8

Wikipedia

Diatrizoate

Drug Warnings

Contrast Media
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Diatrizoates, systemic (Parenteral solutions)/
The most common complication of splenoportography is internal bleeding. Fatal hemorrhage has occurred rarely, but leakage of up to 300 mL of blood from the spleen is apparently common. Blood transfusions and rarely splenectomy may be required.
Intestinal necrosis and GI tract perforation leading to death have been associated with rectal administration of diatrizoate solutions in the investigational treatment of meconium ileus in infants.
For more Drug Warnings (Complete) data for DIATRIZOATE (37 total), please visit the HSDB record page.

Biological Half Life

Following rapid IV injection of diatrizoate sodium in patients with normal renal function, blood drug concentrations peak immediately, fall rapidly within 5-10 minutes, and then decline with a halflife of about 30-60 minutes. In patients with severely impaired renal function, the blood drug halflife is reported to be 20-140 hours.

Methods of Manufacturing

Derived from benzoic acid by (1) nitration to the 3,5-dinitro acid, (2) reduction by means of stannous chloride or other reducing agent to the corresponding diamino acid, (3) iodination with iodine monochloride in acetic acid to the 2,4,6-triiodo derivative, or (4) acetylation of the amino groups by use of acetic anhydride.
Diatrizoic acid is reacted with equimolar quantity of NaOH, usually in water for injection to produce soln of required concn. /Sodium diatrizoate/
Diatrizoic acid is reacted with an equimolar quantity of methylglucamine (meglumine), usually in water for injection, to produce a solution of the required concentration. /Diatrizoate meglumine/

General Manufacturing Information

Information available in 2005 indicated that Meglumine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/
Information available in 2005 indicated that Sodium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/
Information available in 2005 indicated that Lysine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Germany, Hungary (1,2)
Information available in 2005 indicated that Calcium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Brazil, Spain (1,2)

Analytic Laboratory Methods

Analyte: Diatrizoate; matrix: blood, tissue; procedure: high performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 710 ng/mL
Analyte: Diatrizoate; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 238 nm
IODINATED RADIOCONTRAST AGENTS, INCLUDING DIATRIZOIC ACID, WERE SEPARATED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.
Analyte: diatrizoic acid; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DIATRIZOATE (30 total), please visit the HSDB record page.

Storage Conditions

Protect from light. Store at 20-25 °C (68-77 °F); avoid excessive heat.

Interactions

Neurologic effects, including paraplegia, of diatrizoates may increase during aortography when diatrizoates are administered after hypertensive agents used to increase contrast; this increase is due to contraction of vessels in the splanchic circulation, which forces more of the contrast material into the vessels leading to the spine and spinal cord.
Incidence of delayed (more than 1 hour after administration) reactions (eg. hypersensitivity, fever, skin rash, flu-like symptoms, joint pain, flushing, pruritus, emesis, hypotension, dizziness) to intravenous contrast media may be increased in patients who have received interleukin-2; some symptoms may resemble a "recall" reaction to interleukin-2; supportive medical treatment may be necessary if symptoms are significant; there is some evidence that incidence is reduced if contrast media administration is delayed until 6 weeks after interleukin-2 administration.
Concurrent use /of chymopapain/ with diatrizoates may increase the risk of toxicity, especially if either agent enters the subarachnoid space; it is strongly recommended that diskography not be performed as part of the chemonucleolysis procedure.
Concurrent intravascular administration of diatrizoates with beta-adrenergic blocking agents may increase the risk of moderate to severe anaphylactoid reaction; also, hypotensive effects may be exacerbated; discontinuation of the beta-adrenergic blocking agent may be advisable before administration of contrast media in patients with other risk factors.
For more Interactions (Complete) data for DIATRIZOATE (9 total), please visit the HSDB record page.

Stability Shelf Life

Preparations containing diatrizoate sodium should be protected from strong light.

Dates

Modify: 2023-08-15
1: Fucke K, McIntyre GJ, Lemée-Cailleau MH, Wilkinson C, Edwards AJ, Howard JA, Steed JW. Insights into the crystallisation process from anhydrous, hydrated and solvated crystal forms of diatrizoic acid. Chemistry. 2015 Jan 12;21(3):1036-47. doi: 10.1002/chem.201404693. Epub 2014 Nov 4. PubMed PMID: 25370384.

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